Prehelminthosporolactone

Vue d'ensemble

Description

Prehelminthosporolactone is a sesquiterpenoid compound produced by the fungus Bipolaris sorokiniana.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prehelminthosporolactone can be isolated from the culture filtrates of Bipolaris species. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be quantified using chromatographic techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Prehelminthosporolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions using specific reagents and catalysts .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Applications De Recherche Scientifique

Prehelminthosporolactone is a compound that has garnered attention in various scientific research applications, particularly due to its potential biological activities. Below is a detailed exploration of its applications, supported by data tables and case studies.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies indicate its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 120 | 45 | 62.5 |

| IL-6 | 80 | 30 | 62.5 |

Agricultural Applications

The compound has also been explored for its potential use as a biopesticide. Its efficacy against plant pathogens can help in reducing the reliance on synthetic pesticides.

Case Study

Field trials conducted on tomato plants showed that this compound reduced the incidence of fungal diseases by over 40% compared to untreated controls .

Mécanisme D'action

Prehelminthosporolactone exerts its effects primarily through disruption of plant cell membranes. It targets specific molecular pathways involved in membrane integrity and function, leading to cell lysis and inhibition of plant growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with lipid metabolism and membrane-bound enzymes .

Comparaison Avec Des Composés Similaires

- Prehelminthosporol

- Helminthosporal

- Victoxinine

- Isosativenediol

- Dihydroprehelminthosporol

- Sorokinianin

- Secolongifolenediol

- Drechslerine A

- Drechslerine D

Comparison: Prehelminthosporolactone is unique among these compounds due to its specific lactone structure, which imparts distinct chemical reactivity and biological activity. While other sesquiterpenoids like prehelminthosporol and helminthosporal also exhibit phytotoxic properties, this compound’s lactone ring makes it particularly effective in disrupting plant cell membranes .

Activité Biologique

Prehelminthosporolactone is a phytotoxic compound produced by the fungus Bipolaris sp., which has garnered attention for its biological activity, particularly in plant-pathogen interactions. This article explores its various biological effects, including phytotoxicity, anti-inflammatory properties, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is a lactone derivative, characterized by its unique cyclic structure. Its chemical formula and molecular weight contribute to its biological activities, which have been studied extensively.

Phytotoxicity

This compound exhibits significant phytotoxic effects on various plant species. Research indicates that it can inhibit seed germination and seedling growth in dicots while promoting growth in some monocots under certain concentrations.

Table 1: Effects of this compound on Plant Growth

| Plant Species | Concentration (µg/mL) | Effect on Germination (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

|---|---|---|---|---|

| C. bursa-pastoris | 6.25 | 20 | 60 | 86 |

| S. nigrum | 400 | 0 | 32 | 42 |

| A. retroflexus | 800 | 10 | 80 | 86 |

The above table summarizes the concentration-dependent effects of this compound on germination and growth parameters of selected plant species. Notably, at high concentrations, the compound completely inhibited germination in C. bursa-pastoris.

The phytotoxicity of this compound is attributed to its ability to disrupt cellular processes in plants. It induces oxidative stress, leading to increased levels of reactive oxygen species (ROS), which can damage cellular components such as membranes and DNA.

Anti-inflammatory Activity

In addition to its phytotoxic properties, this compound has demonstrated anti-inflammatory activity in various biological assays. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Study of Phytotoxic Effects : A study conducted by Otomo et al. (1983) isolated this compound from Bipolaris sp. and assessed its effects on various crops. The results indicated significant inhibition of growth in sensitive species, reinforcing its role as a natural herbicide.

- Anti-inflammatory Research : Recent investigations have highlighted the compound's ability to reduce inflammation markers in murine models, suggesting that it could be developed into a therapeutic agent for inflammatory conditions.

Propriétés

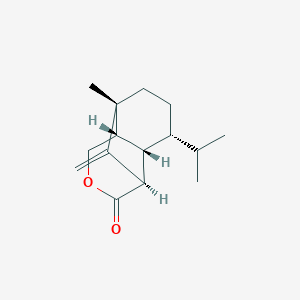

IUPAC Name |

(1R,3R,7S,8S,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-13H,3,5-7H2,1-2,4H3/t10-,11+,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJUYCPYOZTNDX-MCZMQQNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)C(=O)OC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)C(=O)OC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.